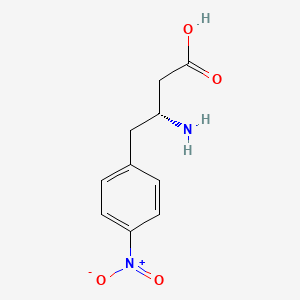

(R)-3-Amino-4-(4-nitrophenyl)butanoic acid

Description

(R)-3-Amino-4-(4-nitrophenyl)butanoic acid is a non-proteinogenic β-amino acid that has garnered attention for its potential applications as a building block in the synthesis of more complex molecules, including peptidomimetics and pharmacologically active agents. The presence of a nitro group on the phenyl ring significantly influences the molecule's electronic properties, making it a precursor for a variety of functional group transformations.

Chiral β-amino acids are crucial components of numerous biologically active natural products and pharmaceuticals. nih.govnih.gov Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom between the carboxyl and amino groups, which imparts unique conformational properties and resistance to enzymatic degradation. mdpi.com This has led to their extensive use in the design of novel peptides (β-peptides) with stable secondary structures and interesting pharmacological profiles. nih.gov

The synthesis of enantiomerically pure β-amino acids is a significant area of research. nih.gov Catalytic asymmetric synthesis represents a powerful approach, with various methods being developed, including:

Transition Metal Catalysis: Utilizing chiral transition metal complexes to catalyze reactions such as hydrogenation and conjugate additions.

Organocatalysis: Employing small organic molecules as chiral catalysts for reactions like Mannich and Michael additions. york.ac.uk

Biocatalysis: Using enzymes, such as transaminases, to achieve high enantioselectivity in the synthesis of chiral amines and amino acids. nih.govresearchgate.net

The general synthetic strategies to access chiral β-amino acids, including those with aryl substituents, provide a framework for the potential synthesis of this compound. While specific, detailed protocols for this exact molecule are not extensively published in peer-reviewed literature, the methodologies developed for analogous compounds, such as (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, offer valuable insights into potential synthetic routes. researchgate.net These often involve the use of chiral auxiliaries or asymmetric catalysis to establish the stereocenter with high fidelity.

Table 1: General Approaches to Asymmetric Synthesis of β-Amino Acids

| Catalytic System | Key Reaction Type | Advantages |

|---|---|---|

| Transition Metal Catalysis (e.g., Rh, Ru, Cu) | Asymmetric Hydrogenation, Conjugate Addition | High turnover numbers, broad substrate scope. |

| Organocatalysis (e.g., Proline derivatives, Cinchona alkaloids) | Mannich Reaction, Michael Addition | Metal-free, mild reaction conditions, high enantioselectivity. |

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of a diverse range of bioactive compounds. The β-amino acid motif, particularly when incorporated into more complex structures, can be considered a privileged element due to its ability to mimic peptide backbones and engage in specific interactions with biological macromolecules. mdpi.com

This compound, with its distinct stereochemistry and functional handles, embodies the characteristics of a valuable building block that can be elaborated into a variety of molecular architectures. The amino and carboxylic acid groups provide sites for peptide coupling and other derivatizations, while the nitrophenyl ring offers opportunities for further chemical modification. The nitro group, for instance, can be reduced to an amine, which can then be acylated, alkylated, or used in the formation of heterocyclic rings. This versatility makes the scaffold attractive for combinatorial chemistry and the generation of compound libraries for drug screening.

The diverse biological activities observed in molecules containing nitroaromatic moieties, ranging from antimicrobial to anti-inflammatory effects, further underscore the potential of this scaffold. nih.gov The electronic nature of the nitro group can also play a crucial role in the binding affinity of the final molecule to its target. nih.gov

The research landscape for analogs of this compound is rich and varied, focusing on the synthesis and biological evaluation of other 3-amino-4-arylbutanoic acid derivatives. Structure-activity relationship (SAR) studies on these analogs have provided valuable insights into the influence of different substituents on the phenyl ring on their biological activity. nih.gov

For example, the substitution pattern on the aromatic ring can significantly impact the pharmacological properties of these compounds. Research on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has demonstrated their potential as antimicrobial and anticancer agents, with the nature and position of substituents on the phenyl ring modulating their activity. mdpi.commdpi.com Similarly, studies on amino/nitro-substituted 3-arylcoumarins have shown that the substitution pattern is critical for their antibacterial activity. nih.gov

Table 2: Key Research Areas for Analogs of this compound

| Analog Class | Research Focus | Potential Applications |

|---|---|---|

| Hydroxyphenyl Derivatives | Antimicrobial and anticancer activity | Infectious diseases, Oncology mdpi.commdpi.com |

| Fluorinated Derivatives | Modulation of physicochemical and biological properties | Drug discovery and development |

Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-amino-4-(4-nitrophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c11-8(6-10(13)14)5-7-1-3-9(4-2-7)12(15)16/h1-4,8H,5-6,11H2,(H,13,14)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTCEKUITUZDPM-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](CC(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90420718 | |

| Record name | AG-H-02848 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759448-14-1 | |

| Record name | AG-H-02848 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90420718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Asymmetric Synthesis Approaches for Enantiomeric Purity

The precise spatial arrangement of the amino group in (R)-3-Amino-4-(4-nitrophenyl)butanoic acid is paramount for its biological activity in larger molecules. Consequently, asymmetric synthesis is the cornerstone of its preparation, ensuring the desired stereoisomer is obtained in high enantiomeric excess. Various strategies, including the use of chiral auxiliaries, catalytic systems, and enzymes, have been developed to achieve this stereocontrol.

Chiral Auxiliaries and Catalytic Systems in Stereocontrol

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. nih.govreddit.comharvard.edu Once the desired stereocenter is established, the auxiliary is cleaved and can often be recovered. A common strategy for the synthesis of β-amino acids involves the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester bearing a chiral auxiliary. Evans oxazolidinones are a prominent class of chiral auxiliaries that have proven effective in such transformations.

Another powerful approach involves the use of chiral catalysts, which can induce enantioselectivity in a reaction without being consumed. nih.govnih.gov Organocatalysis, for instance, has emerged as a robust tool for asymmetric synthesis. Chiral primary amine-thiourea catalysts can activate both the nucleophile and the electrophile in a Michael addition reaction between a malonate and a nitrostyrene (B7858105) derivative, leading to the formation of the desired β-amino acid precursor with high enantioselectivity. mdpi.commdpi.comresearchgate.net

While a direct asymmetric synthesis of this compound using a specific chiral auxiliary is not extensively documented in readily available literature, the synthesis of analogous compounds provides a blueprint. For instance, the enantiospecific synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid has been achieved using (S)-serine as a chiral starting material, demonstrating the utility of the chiral pool approach.

| Method | Chiral Source | Key Transformation | Typical Diastereomeric/Enantiomeric Excess | Reference Example |

|---|---|---|---|---|

| Chiral Auxiliary | Evans Oxazolidinone | Asymmetric conjugate addition of an amine equivalent to an α,β-unsaturated imide. | >95% de | General method for β-amino acid synthesis. |

| Organocatalysis | Chiral Primary Amine-Thiourea | Asymmetric Michael addition of a carbon nucleophile to a nitrostyrene derivative. | Up to 99% ee | Synthesis of chiral γ-nitrocarbonyl compounds. nih.gov |

| Chiral Pool | (S)-Serine | Multi-step synthesis involving stereospecific transformations. | High enantiopurity | Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. |

Enzymatic Synthesis Strategies and Biocatalysis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and stereoselectivity. For the synthesis of enantiomerically pure β-amino acids, two main enzymatic strategies are particularly relevant: kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral substrate.

Lipases are frequently employed for the kinetic resolution of racemic esters of amino acids. nih.govnih.govresearchgate.net In this process, the enzyme selectively hydrolyzes one enantiomer of the ester, leaving the other unreacted. This allows for the separation of the two enantiomers. For example, a racemic ester of 3-amino-4-(4-nitrophenyl)butanoic acid could be subjected to hydrolysis by a lipase, which would preferentially act on the (S)-enantiomer, allowing for the isolation of the unreacted (R)-enantiomer with high enantiomeric purity.

Transaminases (TAs) are another class of enzymes that are increasingly used for the asymmetric synthesis of chiral amines and amino acids. mbl.or.krnih.govmdpi.com These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone or aldehyde. An (R)-selective ω-transaminase could potentially be used to directly synthesize this compound or a precursor from the corresponding β-keto acid or ester. nih.govresearchgate.net

| Enzyme Class | Strategy | Substrate | Product | Key Advantage | Reference Concept |

|---|---|---|---|---|---|

| Lipase | Kinetic Resolution | Racemic ester of 3-amino-4-(4-nitrophenyl)butanoic acid | (R)-ester and (S)-acid | High enantioselectivity for one enantiomer. | General resolution of amino acid esters. nih.gov |

| Transaminase (ω-TA) | Asymmetric Synthesis | β-keto acid or ester precursor | This compound | Direct formation of the desired enantiomer from a prochiral substrate. | Asymmetric synthesis of chiral amines. nih.gov |

Chemoenzymatic Approaches to Enantiospecificity

Chemoenzymatic synthesis combines the best of both worlds: the versatility of chemical reactions and the high selectivity of biocatalysis. This approach is particularly powerful for the synthesis of complex chiral molecules. A typical chemoenzymatic route to this compound could involve the chemical synthesis of a racemic precursor, followed by an enzymatic resolution step to isolate the desired enantiomer.

For example, a racemic mixture of an ester of 3-amino-4-(4-nitrophenyl)butanoic acid can be prepared through conventional organic synthesis. This racemic ester can then be subjected to enantioselective hydrolysis catalyzed by a lipase. The enzyme will selectively hydrolyze one enantiomer, allowing for the separation of the unhydrolyzed ester (the desired (R)-enantiomer) from the hydrolyzed acid (the (S)-enantiomer). This strategy has been successfully applied to the synthesis of Baclofen (B1667701), a structurally related compound. mdpi.com

Protecting Group Strategies in Complex Molecule Synthesis

In the multi-step synthesis of complex molecules, it is often necessary to temporarily block or "protect" certain functional groups to prevent them from undergoing unwanted reactions. The choice of protecting group is crucial and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal once its protective role is complete. For this compound, the primary amine functionality is the main site requiring protection.

Boc-Protection for Amine Functionality and its Stability Implications

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. organic-chemistry.org It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The Boc group is valued for its stability under a wide range of conditions, including basic, hydrogenolytic, and mildly acidic conditions. reddit.comorganic-chemistry.org

However, the Boc group is readily cleaved under strongly acidic conditions, such as with trifluoroacetic acid (TFA), generating the free amine. google.comsci-hub.se This orthogonality to many other protecting groups makes it a valuable tool in complex synthetic sequences.

| Condition | Stability of Boc Group | Typical Reagents |

|---|---|---|

| Strongly Acidic | Labile | Trifluoroacetic acid (TFA), HCl in organic solvents |

| Basic | Stable | NaOH, NaHCO₃, Amines (e.g., triethylamine) |

| Hydrogenolysis | Stable | H₂, Pd/C |

| Nucleophiles | Generally Stable | Hydrazine, Organometallics |

Fmoc-Protection in Peptide and Peptidomimetic Synthesis

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS). mdpi.comnih.govnih.govcsic.es It is introduced onto the amine functionality of an amino acid using reagents like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl. researchgate.netacs.org

The key feature of the Fmoc group is its lability to basic conditions, typically a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com This allows for the selective deprotection of the N-terminal amino group of a growing peptide chain on a solid support, enabling the sequential addition of the next Fmoc-protected amino acid. The Fmoc group is stable to the acidic conditions often used to cleave the final peptide from the resin and remove acid-labile side-chain protecting groups. This orthogonality makes the Fmoc/tBu strategy highly effective for the synthesis of complex peptides and peptidomimetics. nih.gov The incorporation of Fmoc-(R)-3-amino-4-(4-nitrophenyl)butanoic acid into a peptide sequence would follow standard SPPS protocols. rsc.orguci.edu

Influence of Protecting Groups on Chemical Reactivity

In the synthesis of complex molecules derived from this compound, the strategic use of protecting groups for the amino and carboxylic acid functionalities is essential. springernature.com This approach prevents unwanted side reactions and allows for the selective transformation of other parts of the molecule. springernature.comorganic-chemistry.org The choice of protecting group significantly influences the molecule's reactivity and the conditions that can be applied in subsequent synthetic steps.

The primary amino group is commonly protected as a carbamate, with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) being frequent choices. masterorganicchemistry.com The Boc group, introduced using di-tert-butyl dicarbonate ((Boc)₂O), is valued for its stability in basic and nucleophilic conditions and its straightforward removal under mild acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.com In contrast, the Cbz group, typically installed using benzyl (B1604629) chloroformate (CbzCl), is stable to acidic conditions but is cleaved by catalytic hydrogenation. masterorganicchemistry.commissouri.edu This difference allows for an "orthogonal" protection strategy, where one group can be removed selectively without affecting the other, enabling more complex and controlled synthetic sequences. organic-chemistry.org

The carboxylic acid group is usually protected as an ester, for example, a methyl, ethyl, or benzyl ester. Benzyl esters are particularly advantageous when used in conjunction with a Cbz-protected amine, as both groups can be removed simultaneously via hydrogenolysis. The choice of ester influences the conditions required for its eventual hydrolysis back to the carboxylic acid.

The selection of a compatible set of protecting groups is critical. For instance, if a planned reaction requires strongly basic conditions, the carboxylic acid must be protected as an ester to prevent its deprotonation. Similarly, if catalytic hydrogenation is intended for reducing the nitro group, a Cbz protecting group on the amine would be simultaneously cleaved, necessitating an alternative reduction method or a different amine protecting group. missouri.edu

| Functional Group | Protecting Group | Abbreviation | Common Reagent for Introduction | Key Deprotection Condition |

| Amino | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Mild Acid (e.g., TFA) |

| Amino | Benzyloxycarbonyl | Cbz | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂/Pd-C) |

| Carboxylic Acid | Benzyl Ester | Bn | Benzyl alcohol, Acid catalyst | Catalytic Hydrogenation (H₂/Pd-C) |

| Carboxylic Acid | Methyl/Ethyl Ester | Me/Et | Methanol/Ethanol (B145695), Acid catalyst | Base or Acid Hydrolysis |

Chemical Reactivity and Functional Group Interconversions

The reduction of the aromatic nitro group in this compound to a primary amine is a pivotal transformation, yielding (R)-3-amino-4-(4-aminophenyl)butanoic acid. This aniline (B41778) derivative is a key precursor for a wide range of compounds, including analogs of baclofen, a muscle relaxant.

Catalytic hydrogenation is a widely employed method for this reduction. The reaction is typically performed using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is known for its high efficiency and clean conversion, generally proceeding under mild conditions that preserve the molecule's stereochemistry.

Alternatively, chemical reduction methods offer valuable options, especially when other functional groups in the molecule are sensitive to hydrogenation. A common method involves the use of metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid. Tin(II) chloride (SnCl₂) in a solvent like ethanol is another effective reagent for this transformation. These methods provide a robust alternative to catalytic hydrogenation, broadening the scope of compatible reaction conditions for complex syntheses.

The primary amino group of this compound is nucleophilic and can readily undergo various substitution reactions to form new carbon-nitrogen bonds. These reactions are fundamental for elaborating the molecular structure.

Acylation is a common transformation where the amine reacts with acylating agents like acyl chlorides or anhydrides in the presence of a non-nucleophilic base to form amides. For instance, reacting the amine with acetyl chloride yields the corresponding N-acetyl derivative. This reaction is often utilized to modify the compound's biological activity or to protect the amino group.

Alkylation of the amino group can be achieved with alkyl halides, though this can sometimes lead to over-alkylation. A more controlled approach is reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) to yield a secondary amine.

Furthermore, the amino group can react with sulfonyl chlorides to produce sulfonamides, or with isocyanates to form ureas, further diversifying the range of possible derivatives.

The carboxylic acid group is a versatile handle for derivatization, particularly for conjugation to other molecules or for peptide coupling reactions. A primary strategy involves activating the carboxylic acid to make it more susceptible to nucleophilic attack.

This is commonly achieved by converting the carboxylic acid into an active ester. Reagents such as N-hydroxysuccinimide (NHS) or p-nitrophenol can be used in conjunction with a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting NHS or p-nitrophenyl esters are stable enough to be isolated but reactive enough to efficiently form amide bonds with primary or secondary amines under mild conditions. researchgate.net This methodology is the cornerstone of solid-phase peptide synthesis and is widely used for labeling biomolecules. researchgate.net

The carboxylic acid can also be converted to a more reactive acyl chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. These highly reactive intermediates readily react with amines and alcohols to form amides and esters, respectively.

| Derivatization Method | Reagent(s) | Resulting Functional Group | Primary Application |

| Active Ester Formation | EDC, N-Hydroxysuccinimide (NHS) | NHS Ester | Amide bond formation with amines |

| Active Ester Formation | DCC, p-Nitrophenol | p-Nitrophenyl Ester | Peptide coupling |

| Acyl Halide Formation | Thionyl Chloride (SOCl₂) | Acyl Chloride | General acylation of nucleophiles |

Structure Reactivity and Structure Biological Activity Relationship Studies

Electronic Effects of Substituents on Chemical Properties

The presence and position of substituents on the phenyl ring dramatically alter the electronic distribution within the molecule, thereby influencing its chemical properties such as acidity and reactivity.

The nitro group (-NO₂) at the para-position of the phenyl ring is a powerful electron-withdrawing group. It exerts its influence through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M).

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the phenyl ring through the sigma bonds.

Resonance Effect (-M): The nitro group can delocalize the electron density from the phenyl ring onto itself via resonance, further reducing the electron density on the ring, particularly at the ortho and para positions.

This strong electron-withdrawing character has a significant impact on the molecule's functional groups. It increases the acidity of the carboxylic acid group (-COOH) by stabilizing the resulting carboxylate anion (-COO⁻). The negative charge on the carboxylate can be delocalized over the aromatic system and the nitro group, making the proton dissociation more favorable. Conversely, the electron-withdrawing nature of the nitrophenyl group decreases the basicity of the amino group (-NH₂) by reducing the electron density on the nitrogen atom, making its lone pair of electrons less available to accept a proton. The nitro group is known to be an effective scaffold in the synthesis of new bioactive molecules, in part due to its profound effect on electronic properties. nih.gov

To understand the specific influence of the nitro group, it is useful to compare it with other electron-withdrawing groups substituted at the same para-position on the 3-amino-4-phenylbutanoic acid scaffold. Groups like chloro (-Cl) and trifluoromethyl (-CF₃) are common in pharmacologically active molecules.

The strength of these electron-withdrawing groups can be quantified using Hammett constants (σₚ), which measure the electronic influence of a substituent in the para position. A more positive σₚ value indicates a stronger electron-withdrawing effect.

| Substituent | Hammett Constant (σₚ) | Inductive Effect | Resonance Effect | Expected Relative Acidity |

| -NO₂ | 0.78 | Strong (-I) | Strong (-M) | Highest |

| -Cl | 0.23 | Moderate (-I) | Weak (+M) | Intermediate |

| -H | 0.00 | None | None | Lowest |

As the table indicates, the nitro group has a significantly stronger electron-withdrawing effect than the chloro group. Consequently, (R)-3-Amino-4-(4-nitrophenyl)butanoic acid is expected to be a stronger acid than its 4-chloro counterpart, (R)-3-Amino-4-(4-chlorophenyl)butanoic acid, also known as (R)-Baclofen. researchgate.netnih.gov This difference in electronic properties can lead to variations in receptor binding affinities and metabolic stability.

Stereochemical Determinants of Molecular Recognition

Chirality and stereochemistry are fundamental to the biological activity of many compounds, as biological systems like enzymes and receptors are themselves chiral. nih.govmalariaworld.org The specific spatial arrangement of atoms defines how a molecule interacts with its biological target.

For many biologically active molecules, only one enantiomer is responsible for the desired therapeutic effect. researchgate.net The (R)-configuration of 3-Amino-4-(4-nitrophenyl)butanoic acid dictates a specific three-dimensional geometry. This precise orientation is often crucial for optimal interaction with the binding site of a target protein or enzyme. A biological binding site is a well-defined chiral environment, and a successful interaction often requires a multi-point contact between the molecule and the site. The (R)-enantiomer may position the amino group, carboxylic acid group, and the nitrophenyl side chain in the correct orientation to fit snugly into the binding pocket, forming key hydrogen bonds, ionic bonds, or hydrophobic interactions. The corresponding (S)-enantiomer, being a mirror image, would not be able to achieve the same complementary fit, resulting in significantly lower or no binding affinity.

Beyond target binding, stereochemistry can influence a compound's entire pharmacokinetic and pharmacodynamic profile. nih.gov Enantiomers can be absorbed, distributed, metabolized, and excreted differently. Biological processes are often stereoselective. For instance, transporters responsible for carrying molecules across cell membranes may preferentially recognize one enantiomer over the other. malariaworld.org This can lead to significant differences in the bioavailability and efficacy of the two enantiomers. Similarly, metabolic enzymes may process one enantiomer more rapidly than the other, affecting its duration of action. It has been demonstrated that for certain classes of compounds, stereochemistry leads to significant differences in biological activity, suggesting that a stereoselective uptake mechanism may be responsible for the enhanced activity of a specific isomer. nih.govmalariaworld.orgresearchgate.net

Positional Isomerism and Structural Analogs

The properties of this compound can be further understood by comparing it with its positional isomers and structural analogs.

Positional Isomerism: Moving the nitro group from the para- (4-position) to the meta- (3-position) or ortho- (2-position) would significantly alter the electronic effects.

An ortho-nitro group would exert strong inductive and resonance effects, similar to the para-isomer, but could also introduce steric hindrance, potentially interfering with target binding or altering the molecule's conformation.

A meta-nitro group would exert a strong inductive effect (-I) but would not have a resonance-withdrawing effect (-M) on the benzylic carbon attached to the butanoic acid chain. This would result in a less pronounced increase in acidity compared to the para-isomer.

Structural Analogs: Modifying the substituent on the phenyl ring or other parts of the molecule creates structural analogs with different properties. These analogs are crucial for studying structure-activity relationships.

| Compound Name | Phenyl Ring Substituent(s) | Notes |

| This compound | 4-NO₂ | Strong electron-withdrawing group. |

| (R)-3-Amino-4-(4-chlorophenyl)butanoic acid | 4-Cl | Known as (R)-Baclofen, the active enantiomer of a muscle relaxant and GABAB receptor agonist. researchgate.netnih.gov |

| (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | 2,4,5-F₃ | An intermediate in the synthesis of Sitagliptin, a DPP-4 inhibitor. nih.govresearchgate.net |

| (R)-3-Amino-4-(4-hydroxyphenyl)butanoic acid | 4-OH | The hydroxyl group is an electron-donating group, which would decrease acidity compared to the unsubstituted analog. ebi.ac.uknih.gov |

This comparative analysis highlights how systematic changes to the molecular structure, whether altering substituent position or identity, provide a rational basis for modulating the chemical and biological properties of the parent compound.

Impact of Amino Group Position on Reactivity and Biological Activity

Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system. nih.govclevelandclinic.org The positioning of the amino group is crucial for a molecule's ability to interact with GABA receptors. Generally, for a molecule to have GABAergic activity, the amino and carboxylic acid groups must be in a specific spatial arrangement to bind to the receptor. Studies on substituted GABA analogues have shown that the conformation of the molecule, which is influenced by the position of functional groups, is critical for receptor binding and activation. researchgate.net For instance, the distance between the amino and carboxyl groups affects the molecule's ability to adopt the folded conformation necessary for interacting with the GABA binding site.

While specific comparative studies on the reactivity of the 2-amino, 3-amino, and 4-amino isomers of 4-(4-nitrophenyl)butanoic acid are not extensively detailed in the available literature, general principles of organic chemistry suggest that the position of the amino group would affect the acidity of the carboxylic acid and the nucleophilicity of the amine. For example, an α-amino acid can form a stable zwitterion, which influences its reactivity. The β-position of the amino group in the target compound provides a different spatial arrangement of the functional groups, leading to distinct chemical and biological characteristics compared to its isomers.

Effects of Phenyl Ring Substitutions (e.g., fluoro, methyl, chloro) on Biological Activity

Substituents on the phenyl ring of β-phenylalanine derivatives can significantly modulate their biological activity. The electronic and steric properties of these substituents influence how the molecule interacts with biological targets.

Research on various β-phenylalanine derivatives has demonstrated that halogen substitutions on the phenyl ring can enhance cytotoxic efficacy. nih.gov For example, in a series of 1,2,4-triazolo[3,4-b] nih.govnih.govmdpi.comthiadiazine derivatives containing a β-phenylalanine scaffold, a 4-chlorophenyl substituent showed notable antiproliferative activity. nih.gov Similarly, in another study, a Schiff base derivative with a 4-chlorophenyl moiety displayed potent antiproliferative effects. researchgate.net These findings suggest that the presence of a chlorine atom on the phenyl ring can be beneficial for anticancer activity.

The position and nature of the substituent are critical. A study on 3-arylcoumarins revealed that a nitro substituent at the 6-position of the coumarin (B35378) moiety was essential for antibacterial activity against S. aureus. In contrast, the introduction of an amino group decreased this activity. mdpi.com Furthermore, a para-methyl substituent on the 3-aryl ring was found to be a favorable substitution for this antibacterial activity. mdpi.com

In the context of antiproliferative activity in lung cancer models, the electronegativity and steric effects of halogen substituents have been shown to significantly modulate biological activity. researchgate.net For instance, chloro- and bromo-substituted derivatives of certain β-phenylalanine compounds displayed stronger antiproliferative activity compared to their fluoro-substituted counterpart. researchgate.net This indicates that the size and electronic influence of the halogen are important factors in determining the biological effect.

The following table summarizes findings from studies on related β-phenylalanine derivatives, illustrating the impact of phenyl ring substitutions on biological activity.

| Compound Scaffold | Substitution | Biological Activity | Reference |

| 1,2,4-triazolo[3,4-b] nih.govnih.govmdpi.comthiadiazine derivative | 4-chlorophenyl | Enhanced cytotoxic efficacy | nih.gov |

| Schiff base derivative of β-phenylalanine | 4-chlorophenyl | Potent antiproliferative activity | researchgate.net |

| β-phenylalanine derivative | 4-fluorophenyl | Weaker antiproliferative activity compared to chloro/bromo | researchgate.net |

| 3-arylcoumarin | para-methyl on 3-aryl ring | Favorable antibacterial activity | mdpi.com |

| 3-arylcoumarin | para-nitro on 3-aryl ring | Less effective antibacterial activity than para-methyl | mdpi.com |

Mechanistic Investigations of Molecular Interactions and Biological Pathways

Ligand-Target Engagement at the Molecular Level

The binding of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid to its biological targets, such as receptors and enzymes, is a highly specific process governed by a combination of non-covalent interactions. The spatial arrangement of its functional groups dictates its affinity and orientation within a binding site.

The amino group (-NH2) and the carboxylic acid group (-COOH) of the butanoic acid backbone are primary sites for hydrogen bonding. youtube.com In the physiological environment, these groups are typically ionized to -NH3+ and -COO-, respectively, acting as potent hydrogen bond donors and acceptors. These interactions are crucial for anchoring the ligand within the binding pocket of a target protein. nih.govpnas.org For instance, in the crystal structure of the related compound (R)-baclofen, strong hydrogen bonds are observed to interconnect the zwitterionic molecules, highlighting the fundamental role of these interactions in molecular recognition. researchgate.net The amino group can form hydrogen bonds with electronegative atoms like oxygen and nitrogen found in the side chains of amino acid residues (e.g., aspartate, glutamate, asparagine, glutamine) or with the peptide backbone carbonyls within the target protein. youtube.commdpi.com

The 4-nitrophenyl group is a key structural feature that facilitates strong non-covalent interactions with aromatic residues of a target protein through π-π stacking. mdpi.com The electron-withdrawing nature of the nitro group enhances the quadrupolar moment of the phenyl ring, promoting favorable electrostatic interactions with the aromatic side chains of amino acids such as tryptophan (Trp), tyrosine (Tyr), phenylalanine (Phe), and histidine (His). nih.gov Computational and experimental studies have shown that interactions between nitroarenes and aromatic amino acids can be very strong, contributing significantly to binding affinity. nih.gov The energy of such interactions can be substantial, ranging from 4 to 20 kJ/mol, and plays a critical role in the orientation and stabilization of the ligand-protein complex. mdpi.com This type of interaction is crucial for the binding of various ligands and has been identified as an important factor in the structure and function of biological systems. researchgate.netnih.gov

As a GABA analogue, this compound is expected to modulate biochemical pathways associated with the GABA neurotransmitter system. The primary mechanism for related compounds like (R)-phenibut and baclofen (B1667701) is the agonism at the GABA-B receptor. researchgate.net Activation of GABA-B receptors initiates downstream signaling cascades that reduce neuronal excitability.

Furthermore, many GABA analogues are designed to interact with γ-aminobutyric acid aminotransferase (GABA-AT), the primary enzyme responsible for GABA degradation. wikipedia.org By inhibiting GABA-AT, these compounds increase the concentration of GABA in the brain, which can terminate seizures and dampen excessive neural activity. nih.gov Therefore, this compound has the potential to act as a GABA-AT inhibitor, thereby modulating the balance of inhibitory and excitatory neurotransmission. nih.gov

In Vitro Studies of Biological Activity

In vitro studies are essential for characterizing the biological activity of a compound by quantifying its interaction with isolated enzymes and receptors.

Enzyme kinetic studies are performed to determine if a compound acts as an inhibitor of a specific enzyme and to characterize the nature of that inhibition. For GABA analogues, a key target is GABA-AT. nih.govmdpi.com Competitive inhibitors bind to the active site of the enzyme and compete with the natural substrate (GABA). The efficacy of such an inhibitor is quantified by the inhibition constant (Ki). nih.govelsevierpure.com While specific kinetic data for this compound are not available, studies on other GABA-AT inhibitors provide insight into the expected interactions. For example, some fluorinated phenylpentanoic acid derivatives have been shown to be competitive reversible inhibitors of GABA aminotransferase. nih.gov

Table 1: Enzyme Kinetic Data for Selected GABA-AT Inhibitors

| Inhibitor | Enzyme Source | Ki Value | Km for GABA | Inhibition Type |

|---|---|---|---|---|

| γ-vinyl GABA | Pseudomonas fluorescens | 26 ± 3 mM | 0.79 ± 0.11 mM | Competitive |

This table presents data for known GABA-AT inhibitors to illustrate typical kinetic parameters. Data from nih.govelsevierpure.com

Receptor binding assays are used to determine the affinity of a ligand for a specific receptor. For GABA analogues, the primary targets are GABA-B receptors and, in some cases, the α2-δ subunit of voltage-dependent calcium channels (VDCC). nih.govresearchgate.net The binding affinity is typically reported as the Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration). Studies on the closely related compound (R)-phenibut show that it binds to GABA-B receptors and the α2-δ subunit of VDCCs. nih.govresearchgate.netnih.gov The (R)-enantiomer is significantly more active at the GABA-B receptor than the (S)-enantiomer, demonstrating stereoselectivity in receptor binding. nih.govnih.gov

Table 2: Receptor Binding Affinities of Related GABA Analogues

| Compound | Target | Affinity (Ki or IC50) | Source |

|---|---|---|---|

| (R)-phenibut | GABA-B Receptor | 92 ± 3 µM | researchgate.netnih.gov |

| Racemic baclofen | GABA-B Receptor | 6.0 ± 1 µM | researchgate.netnih.gov |

| (R)-(-)-baclofen | GABA-B Receptor | 0.015 µM (IC50) | nih.gov |

| (S)-(+)-baclofen | GABA-B Receptor | 1.77 µM (IC50) | nih.gov |

This table shows the binding affinities for compounds structurally related to this compound, demonstrating the typical range of potencies for this class of molecules.

Comparison of Mechanism of Action with Structurally Related Scaffolds

The precise mechanism of action of this compound is not extensively detailed in publicly available research. However, valuable insights can be inferred by comparing it to structurally related compounds for which mechanistic data are available. These comparisons can help to hypothesize potential biological targets and pathways for this specific chiral molecule.

The core structure of this compound is a phenyl-substituted butyric acid. A well-studied analogue in this class is 4-phenylbutyric acid (4-PBA). 4-PBA is recognized for its activity as a histone deacetylase (HDAC) inhibitor and as a chemical chaperone that mitigates endoplasmic reticulum (ER) stress. nih.govresearchgate.netmedchemexpress.com

Histone Deacetylase (HDAC) Inhibition:

Butyric acid and its derivatives, including 4-PBA, are known to inhibit HDACs. cumbria.ac.uknih.gov HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, compounds like 4-PBA can induce histone hyperacetylation, which relaxes chromatin and can lead to the expression of genes involved in cell cycle arrest, differentiation, and apoptosis. cumbria.ac.uk This mechanism is a cornerstone of its anticancer properties. nih.gov The butyric acid moiety in this compound suggests that it could potentially exhibit similar HDAC inhibitory activity. The presence of the amino and nitro groups on the phenyl ring would, however, alter the electronic and steric properties of the molecule, which could influence its potency and selectivity towards different HDAC isoforms. nih.gov

Chemical Chaperone Activity:

4-PBA also functions as a chemical chaperone, aiding in the proper folding of proteins and reducing ER stress. researchgate.netresearchgate.net It is thought to interact with the hydrophobic regions of misfolded proteins, preventing their aggregation and facilitating their correct conformation. researchgate.netresearchgate.net This mechanism is particularly relevant in the context of protein-misfolding diseases. researchgate.net Given the structural similarity, this compound might also possess chaperone-like activities.

The table below summarizes the key mechanistic aspects of 4-phenylbutyric acid, providing a basis for potential analogies with this compound.

| Feature | 4-Phenylbutyric Acid (4-PBA) | This compound (Hypothesized) |

| Primary Mechanism | Histone Deacetylase (HDAC) Inhibition nih.govcumbria.ac.uk | Potential HDAC Inhibition |

| Secondary Mechanism | Chemical Chaperone (reduces ER stress) researchgate.netresearchgate.net | Potential Chemical Chaperone Activity |

| Therapeutic Areas | Cancer, Urea Cycle Disorders, Protein Misfolding Diseases nih.govresearchgate.net | Potentially similar applications |

| Key Structural Moiety | Phenylbutyric acid | Phenylbutyric acid |

The chirality of this compound is a critical feature that dictates its interaction with biological targets. The spatial arrangement of the amino group, the carboxylic acid group, and the nitrophenylmethyl group around the chiral center will determine its binding affinity and specificity. A pertinent compound for comparison is baclofen, a muscle relaxant that is a chiral gamma-aminobutyric acid (GABA) analogue. drugbank.comnih.gov

Baclofen exists as two enantiomers, (R)- and (S)-baclofen. The (R)-enantiomer, also known as arbaclofen, is significantly more potent as a GABA-B receptor agonist. drugbank.comnih.gov This stereoselectivity highlights that the precise three-dimensional structure is crucial for receptor binding and subsequent biological activity. nih.gov The GABA-B receptor, a G-protein coupled receptor, is activated by (R)-baclofen, leading to the modulation of ion channels—specifically, an increase in K+ conductance and a decrease in Ca2+ influx—which results in neuronal hyperpolarization and reduced neurotransmitter release. drugbank.comdroracle.ainih.gov

The binding of amino acid enantiomers to their targets is highly specific. Enzymes and receptors in biological systems are themselves chiral and will preferentially interact with one enantiomer over the other. nih.govnih.gov This specificity arises from the need for a precise three-point interaction between the ligand and the binding site.

For this compound, it can be hypothesized that its (R)-configuration allows for an optimal fit into a specific binding pocket of a yet-to-be-identified receptor or enzyme. The (S)-enantiomer, in contrast, would likely exhibit a different, and potentially lower, binding affinity or may even interact with a different target altogether. The nitrophenyl group, the amino group, and the carboxylic acid would each form specific interactions (e.g., hydrogen bonds, ionic bonds, hydrophobic interactions) with complementary residues in the binding site. A change in the stereochemistry at the C3 position would alter the spatial orientation of these functional groups, disrupting these optimal interactions.

The following table contrasts the features of (R)-baclofen with the hypothetical properties of this compound, based on the principles of stereospecificity.

| Feature | (R)-Baclofen (Arbaclofen) | This compound (Hypothetical) |

| Chirality | (R)-enantiomer is the more active form drugbank.com | (R)-enantiomer is expected to have a specific biological activity |

| Primary Target | GABA-B Receptor Agonist drugbank.comdroracle.ai | Unknown, but likely a specific protein target |

| Binding Interaction | Stereospecific binding to the GABA-B receptor nih.gov | Expected to exhibit stereospecific binding to its target |

| Consequence of Chirality | (S)-baclofen is significantly less potent nih.gov | The (S)-enantiomer would likely have different or lower activity |

| Key Functional Groups for Binding | Amino group, Carboxylic acid group, Chlorophenyl group | Amino group, Carboxylic acid group, Nitrophenyl group |

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a ligand to a protein of interest.

Prediction of Binding Poses and Affinities

Due to the structural similarity of (R)-3-amino-4-(4-nitrophenyl)butanoic acid to known GABA receptor agonists, its binding pose and affinity are often modeled in relation to these receptors. For instance, studies on the closely related (R)-baclofen have provided detailed insights into its interaction with the GABAB receptor. Molecular docking simulations have been instrumental in identifying potential binding sites and estimating the strength of these interactions.

A computer simulation study of the interaction between baclofen (B1667701) and the GABAB receptor identified two potential sites that could facilitate a stable coupling. peeref.com The binding affinity of phenibut enantiomers to the GABAB receptor has also been determined through radioligand binding experiments, revealing that the R-enantiomer has a higher affinity than the S-enantiomer. nih.gov Specifically, the affinity constants (Ki) were found to be 92 ± 3 µM for R-phenibut and 177 ± 2 µM for racemic phenibut. nih.gov

Identification of Key Interacting Residues in Target Sites

For GABAB receptor agonists like baclofen and its analogs, molecular modeling studies have identified key amino acid residues within the receptor's binding pocket that are crucial for ligand recognition and binding. Homology modeling and docking studies suggest that the p-chlorophenyl moiety of baclofen fits into a pocket formed by Tyr366 and Tyr395. nih.gov The interaction with these aromatic residues is thought to be a key determinant of the binding and activation of the GABAB receptor. nih.gov

Further analysis of the GABAB1b Venus Flytrap (VFT) binding pocket has shown that the agonist baclofen is surrounded by several important residues. nih.gov These include Trp278 and Tyr250 located in Lobe 2 of the VFT, with other key residues situated in Lobe 1. nih.gov The ability of agonists to interact with residues in both lobes is likely a requirement for receptor activation. nih.gov A quantitative structure-activity relationship (QSAR) model developed for GABAB receptor agonists also highlighted the importance of the energy of interaction with Trp278. researchgate.net

| Analog | Target Receptor | Key Interacting Residues | Interaction Type |

| (R)-Baclofen | GABAB | Tyr366, Tyr395 | Aromatic-aromatic π-interaction |

| (R)-Baclofen | GABAB1b | Trp278, Tyr250 | Not specified |

| GABA Analogues | GABAB | Trp278 | Not specified |

Quantum Mechanical and Molecular Dynamics Simulations

Quantum mechanical (QM) and molecular dynamics (MD) simulations offer a deeper understanding of molecular behavior, including reaction mechanisms and conformational dynamics in different environments.

Elucidation of Reaction Mechanisms in Catalytic Processes

Furthermore, quantum mechanical simulations have been used to investigate the kinetic isotope effect in the oxidation of phenylethylamine, another related compound, by monoamine oxidase A. rsc.org These studies help to validate proposed reaction mechanisms, such as a hydride transfer mechanism in this case. rsc.org

| Compound | Reaction Studied | Computational Method | Key Findings |

| Phenibut | Lactamization | DFT, CBS-4M, MD | The reaction proceeds through an intramolecular cyclization with a calculated energy barrier of 31.30 kcal/mol. |

| Phenylethylamine | Oxidation by MAO A | Quantum Classical Path | The computed kinetic isotope effect supports a hydride transfer mechanism. |

Conformational Analysis and Dynamic Behavior in Solution

The three-dimensional conformation of a molecule is critical to its biological activity. Theoretical studies on β-amino acids have shown that their conformations are influenced by the solvent environment. scirp.org Solvation generally stabilizes the conformations, leading to smaller energy differences between them compared to the gas phase. scirp.org Intramolecular hydrogen bonding is also likely to play a significant role in conformational stability. scirp.org

Molecular dynamics simulations of β-amino acids in a peptide environment have been used to investigate their conformational preferences. scirp.org These studies involve varying dihedral angles to identify stable geometries, which are then optimized using methods like Hartree-Fock (HF) and DFT. scirp.org For β-alanine, for instance, DFT calculations in an aqueous environment have identified several stable conformers with relative energy differences. scirp.org

| Molecule | Method | Environment | Key Findings |

| β-amino acids | HF, DFT | Gas phase, Water (PCM) | Solvation stabilizes conformations; intramolecular hydrogen bonding is important. |

| β-alanine | DFT | Water (PCM) | Multiple stable conformers exist with varying relative energies. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are valuable for predicting the activity of new compounds and for understanding the structural features that are important for activity.

For analogs of this compound, QSAR studies have been particularly insightful. A study on baclofen analogues found a strong correlation between electronic descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and their receptor binding affinity. nih.gov This suggests that the electronic properties of the aromatic ring are critical for interaction with the GABAB receptor. nih.gov

Another QSAR study on novel heterocyclic GABA analogues that inhibit the enzyme GABA aminotransferase (GABA-AT) found that bulky ligands, especially those containing a sulfur atom, tend to be better inhibitors. nih.gov Furthermore, a combined molecular docking and QSAR study on GABAB receptor agonists suggested that the activity is influenced by the shape and size of the molecule, its constitutional features, and the energy of interaction with key residues like Trp278. researchgate.net

| Compound Series | Biological Activity | Key Descriptors | QSAR Model Insights |

| Baclofen Analogues | GABAB Receptor Binding | HOMO, LUMO | Electronic properties of the aromatic moiety are crucial for binding. |

| Heterocyclic GABA Analogues | GABA-AT Inhibition | 3D molecular descriptors | Bulkier ligands and the presence of a sulfur atom enhance inhibitory activity. |

| GABAB Receptor Agonists | Agonist Activity | PW5, PJI2, ELUMO, T(N…O), ETRP278 | Activity is influenced by molecular shape, size, electronic features, and interaction energy with Trp278. |

Development of Predictive Models for Biological Activity

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. mdpi.com The primary goal of QSAR is to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the methodology for creating such a model is well-established.

The development process would involve:

Data Set Compilation: A series of structural analogues of this compound would be synthesized. This would involve modifying the phenyl ring with different substituents, altering the length of the butanoic acid chain, or changing the stereochemistry. The biological activity of each compound against a specific target would then be determined experimentally.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's physicochemical properties.

Model Generation and Validation: Using statistical methods, a relationship is established between the calculated descriptors and the measured biological activity. A robust QSAR model should not only fit the existing data well but also accurately predict the activity of new, untested compounds. mdpi.comnih.gov

These predictive models are invaluable for prioritizing which novel analogues to synthesize and test, thereby saving significant time and resources in the drug discovery pipeline. mdpi.commdpi.com

Identification of Physicochemical Descriptors for Optimization

The biological activity and pharmacokinetic profile of a molecule are governed by its physicochemical properties. Computational chemistry allows for the precise calculation of these properties, known as descriptors, which are essential for optimizing a lead compound like this compound. Key descriptors include those related to lipophilicity, electronic character, and steric properties.

Lipophilicity: Often quantified as LogP (the logarithm of the partition coefficient between octanol (B41247) and water), this descriptor influences a compound's solubility, absorption, and ability to cross biological membranes.

Electronic Properties: The nitro group (-NO2) on the phenyl ring is a strong electron-withdrawing group, which significantly affects the molecule's acidity, basicity, and ability to engage in electrostatic interactions with a biological target. mdpi.com

Topological Polar Surface Area (TPSA): TPSA is calculated from the surface areas of polar atoms (typically oxygen and nitrogen) and is a good predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration. nih.gov

Hydrogen Bonding: The amino (-NH2) and carboxylic acid (-COOH) groups are capable of acting as hydrogen bond donors and acceptors, which is often crucial for specific binding to a receptor or enzyme active site.

By systematically modifying the structure of this compound and calculating these descriptors, researchers can guide the synthesis of new derivatives with an improved balance of properties for a desired therapeutic outcome.

| Physicochemical Descriptor | Definition | Relevance for Optimization |

|---|---|---|

| LogP | Measure of lipophilicity/hydrophobicity. | Influences solubility, membrane permeability, and plasma protein binding. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms in a molecule. | Predicts drug transport properties like absorption and brain penetration. |

| Hydrogen Bond Donors/Acceptors | Count of atoms that can donate or accept a hydrogen bond. | Crucial for molecular recognition and binding affinity to biological targets. |

| Molecular Weight | The mass of one mole of the substance. | Affects diffusion and overall size, often correlated with "drug-likeness". |

| pKa | Measure of the acidity/basicity of ionizable groups. | Determines the charge state of the molecule at physiological pH, affecting solubility and receptor interaction. |

In Silico Screening for Novel Biological Targets

In silico screening, also known as virtual screening, utilizes computational methods to search large databases of biological targets to identify potential binding partners for a given molecule. mdpi.com For this compound, this approach can uncover novel therapeutic applications beyond its initially intended purpose. The primary technique used in virtual screening is molecular docking.

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. scienceopen.comresearchgate.net The process involves:

Target Selection: A protein structure, typically obtained from X-ray crystallography or NMR, is chosen from a database like the Protein Data Bank (PDB).

Binding Site Definition: The active or allosteric site of the protein is identified.

Docking Simulation: The software samples a large number of possible conformations of the ligand within the binding site and calculates a "docking score" for each, which estimates the binding affinity. nih.gov

Given the structural similarity of this compound to compounds like (R)-baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid], an established GABAB receptor agonist, a logical starting point for in silico screening would be to dock it against the GABAB receptor. researchgate.netnih.gov Furthermore, by screening against a diverse library of other receptors, enzymes, and ion channels, it may be possible to identify entirely new and unexpected biological targets, a process known as drug repurposing. mdpi.com

| Hypothetical Target | Screening Rationale | Potential Information Gained |

|---|---|---|

| GABAB Receptor | Structural similarity to known GABAB agonists like baclofen. | Predicted binding affinity and key interacting amino acid residues. |

| Aminotransferases | As a β-amino acid, it could potentially interact with enzymes involved in amino acid metabolism. | Identification of potential off-target effects or new enzymatic inhibitory activity. |

| Voltage-Gated Calcium Channels | Some GABA analogues are known to modulate these channels. | Discovery of novel mechanisms of action related to neuronal excitability. |

| Orphan Receptors | Screening against receptors with no known endogenous ligand. | Potential to identify a first-in-class modulator for a novel biological pathway. |

Applications in Advanced Medicinal and Pharmaceutical Chemistry Research

Design and Synthesis of Analogs for Receptor Modulation (e.g., neurological receptors, enzyme inhibitors)

The structure of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid is analogous to known biologically active molecules, suggesting its utility as a template for designing novel receptor modulators. Specifically, its β-aryl-γ-amino acid framework is comparable to that of (R)-baclofen, a known agonist for the GABA-B receptor used to treat muscle spasticity. nih.govresearchgate.net This structural similarity makes the compound a compelling starting point for the synthesis of new analogs targeting neurological receptors.

Researchers can systematically modify the molecule to explore structure-activity relationships (SAR). Key modifications could include:

Aromatic Ring Substitution: The nitro group (-NO₂) is a strong electron-withdrawing group that can be replaced with other substituents (e.g., halogens, alkyl, alkoxy groups) to modulate electronic properties, lipophilicity, and potential interactions with receptor binding pockets.

Backbone Modification: Alterations to the carboxylic acid or amino groups, such as esterification or N-alkylation, can influence pharmacokinetic properties and binding affinity.

The design of these analogs allows for the exploration of their potential as modulators for various targets, including G-protein coupled receptors (GPCRs) like the GABA receptor, or as inhibitors for enzymes where the amino acid structure can mimic a natural substrate or transition state.

Table 1: Comparison of this compound with Structurally Related Neurological Receptor Modulators

| Compound | Structure | Key Structural Feature | Known Biological Activity/Target |

|---|---|---|---|

| This compound |  |

β-amino acid with a 4-nitrophenyl group | Research intermediate for analog synthesis |

| (R)-Baclofen |  |

β-amino acid with a 4-chlorophenyl group | GABA-B receptor agonist nih.govresearchgate.net |

| Phenibut |  | β-amino acid with a phenyl group | GABA-B receptor agonist |

| β-amino acid with a phenyl group | GABA-B receptor agonist |

Role as a Precursor in Drug Discovery Pipelines

A significant application of this compound in drug discovery is its role as a versatile chemical precursor. The presence of the nitro group is particularly advantageous, as it can be readily and selectively reduced to a primary aromatic amine (-NH₂).

This transformation converts the molecule into (R)-3-Amino-4-(4-aminophenyl)butanoic acid, a bifunctional building block. The newly formed aniline (B41778) moiety is a key intermediate for creating large libraries of compounds through various chemical reactions, including:

Amide bond formation: Acylation with a diverse range of carboxylic acids.

Sulfonamide synthesis: Reaction with various sulfonyl chlorides.

Urea and thiourea (B124793) formation: Reaction with isocyanates and isothiocyanates.

Reductive amination: Condensation with aldehydes or ketones followed by reduction.

This synthetic versatility allows for the rapid generation of diverse molecular structures, which can then be screened for activity against a wide array of biological targets in high-throughput screening campaigns.

Table 2: Synthetic Utility as a Precursor

| Starting Material | Reaction | Product | Potential for Diversification |

|---|

Utilization in Peptide and Peptidomimetic Drug Design

The development of peptides as therapeutic agents is often hindered by their poor metabolic stability and low bioavailability. The incorporation of unnatural amino acids is a well-established strategy to overcome these limitations. upc.edu this compound, as a β-amino acid, is an excellent candidate for use in peptidomimetic design.

When incorporated into a peptide sequence, β-amino acids introduce an additional carbon atom into the backbone, which can impart several beneficial properties:

Proteolytic Resistance: The altered backbone structure makes the resulting peptidomimetic resistant to degradation by common proteases.

Conformational Control: The β-amino acid can induce specific secondary structures, such as helices and turns, which can help to lock the molecule into its bioactive conformation. upc.edu

Novel Functionality: The 4-nitrophenyl side chain provides a unique steric and electronic profile that can be used to probe interactions with biological targets or serve as a handle for further chemical modification.

This approach allows for the design of novel peptide-based drugs with enhanced stability and potentially improved activity profiles. nih.govnih.gov

Scaffold Engineering for Novel Therapeutic Agents

The core structure of this compound serves as a valuable scaffold for the development of new therapeutic agents. A scaffold is a central molecular framework upon which diverse functional groups can be built to create a library of compounds with potential therapeutic applications. Research has shown that scaffolds based on 3-aminopropanoic acid derivatives are promising for developing novel antimicrobial and anticancer agents. researchgate.netmdpi.commdpi.com

By systematically modifying the three key positions of the molecule—the amino group, the carboxylic acid, and the aromatic ring—chemists can generate a wide range of analogs. This process of scaffold engineering allows for the fine-tuning of the molecule's properties to optimize its interaction with a specific biological target. For instance, derivatives of similar amino acid scaffolds have been investigated for their activity against multidrug-resistant bacteria and various cancer cell lines, demonstrating the broad therapeutic potential of this molecular architecture. mdpi.commdpi.com

Applications in the Synthesis of Specialty Chemicals

Beyond its direct pharmaceutical applications, this compound is a useful intermediate in the synthesis of various specialty chemicals. chemicalbook.com The functional groups present in the molecule—a primary amine, a carboxylic acid, and an aromatic nitro group—offer multiple avenues for chemical transformation.

The reduction of the nitro group to an amine, followed by diazotization, opens up a vast field of chemistry. The resulting diazonium salt is a highly versatile intermediate that can be converted into a wide range of functionalities on the aromatic ring, including halides, hydroxyls, and cyano groups, through Sandmeyer and related reactions. This makes the compound a valuable starting material for the synthesis of complex organic molecules, chiral ligands for catalysis, or functionalized materials.

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Sustainability

The future synthesis of (R)-3-Amino-4-(4-nitrophenyl)butanoic acid is increasingly geared towards green and sustainable methodologies, moving away from traditional synthetic routes that may involve harsh conditions or hazardous reagents. illinois.edu A primary focus is the application of biocatalysis, which utilizes enzymes to perform highly specific chemical transformations under mild, environmentally friendly conditions. nih.gov

Key enzymatic approaches that hold promise include:

Transaminases: These enzymes can catalyze the asymmetric amination of a suitable ketone precursor, offering a direct and highly enantioselective route to the desired (R)-enantiomer. The development of novel transaminases with high specificity for 4-nitrophenyl-substituted substrates is a significant area of future research. nih.govgoogle.com

Amino Acid Dehydrogenases: Engineered dehydrogenases could be employed for the reductive amination of corresponding keto acids, providing excellent yields and high enantiopurity. nih.govmdpi.com This method benefits from using inexpensive ammonia (B1221849) as the amino donor and can be coupled with cofactor regeneration systems to improve efficiency. mdpi.com

Hydrolases: Enzymes like lipases can be used for the kinetic resolution of racemic mixtures of the amino acid or its ester derivatives, a well-established but consistently improving strategy for obtaining single enantiomers. nih.gov

These biocatalytic methods are advantageous as they often operate in aqueous systems at ambient temperatures, reduce waste, and provide the high stereoselectivity crucial for pharmaceutical applications. researchgate.net Future work will likely involve protein engineering and directed evolution to tailor enzymes for optimal activity and stability for the industrial-scale production of this specific amino acid. nih.gov

Exploration of Underinvestigated Biological Targets

While β-amino acids are known components of various bioactive molecules, the full therapeutic potential of this compound remains largely untapped. researchgate.net The presence of the nitro group, a moiety found in numerous antibacterial, antineoplastic, and anti-inflammatory agents, suggests that this compound could be active against a wide array of biological targets beyond its more obvious structural analogues. nih.govnih.govmdpi.com

Future research directions will focus on screening this compound and its derivatives against diverse and underinvestigated biological targets. This includes:

Oncology: Investigating its potential as an inhibitor of enzymes crucial for cancer cell proliferation or survival. The nitroaromatic structure could serve as a pharmacophore for targeting kinases or metabolic enzymes specific to tumor cells. nih.gov

Infectious Diseases: Evaluating its efficacy against multidrug-resistant bacteria and fungi. Many nitro-containing compounds exhibit potent antimicrobial activity, and this scaffold could form the basis for a new class of antibiotics. mdpi.commdpi.com

Neurodegenerative and Inflammatory Disorders: Exploring its role in modulating pathways involved in neuroinflammation or autoimmune diseases. β-amino acids can be integrated into peptidomimetics that target protein-protein interactions, which are often dysregulated in these conditions. numberanalytics.comacs.org

Systematic screening of this compound against large panels of receptors, enzymes, and cell lines will be essential to uncover novel biological activities and provide new starting points for drug discovery programs. strath.ac.uk

Integration of Advanced Computational Techniques in Design Efforts

In silico methodologies are poised to play a transformative role in the future development of drugs based on the this compound scaffold. Advanced computational techniques can accelerate the design-test-optimize cycle, reducing costs and improving the likelihood of success.

Future efforts will increasingly integrate:

Molecular Docking: To screen virtual libraries of derivatives against the three-dimensional structures of various protein targets. This can help identify novel, underinvestigated biological targets and predict the binding modes of potential inhibitors. fums.ac.irnih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate the structural features of analogues with their biological activity. tandfonline.comsemanticscholar.org These models can guide the synthesis of new compounds with enhanced potency and selectivity.

Pharmacophore Modeling: To identify the essential 3D arrangement of chemical features required for biological activity. This information is critical for designing novel scaffolds that retain the desired therapeutic effects while potentially improving pharmacokinetic properties. dovepress.com

Molecular Dynamics Simulations: To study the dynamic behavior of the compound when bound to its target, providing insights into binding stability and the energetic contributions of specific molecular interactions.

These computational tools will enable a more rational approach to drug design, allowing researchers to prioritize the synthesis of the most promising candidates and to optimize their properties for clinical development. nih.govnih.gov

Synergistic Approaches in Academic-Industrial Collaborations

The translation of promising chemical entities like this compound into viable therapeutic agents increasingly depends on effective collaborations between academic institutions and the pharmaceutical industry. nih.gov These partnerships create a synergistic environment where the innovative, early-stage research characteristic of academia is paired with the resources, developmental expertise, and commercialization capabilities of industry. drugbank.comhubspotusercontent10.net

Future progress in this area will be driven by collaborations focused on:

Process Development and Scale-Up: Academic labs may discover novel enzymatic routes (as discussed in 7.1), while industrial partners can provide the expertise in fermentation, process optimization, and large-scale manufacturing required to produce the compound cost-effectively at GMP quality. pharmasalmanac.comnih.gov

Target Validation and Preclinical Development: Universities often excel at identifying novel biological targets and elucidating disease mechanisms. Industry partners can then leverage these findings to conduct formal preclinical studies, including pharmacology, toxicology, and formulation development, which are necessary for regulatory approval. researchgate.net

Shared Risk and Reward Models: Open innovation ecosystems and strategic alliances are becoming more common, where both partners share the financial risks and potential rewards of the drug development process. nih.gov This can involve joint funding applications, milestone-based payments, and royalty agreements.

Such partnerships are essential for navigating the complex and costly path of drug development, ensuring that foundational scientific discoveries concerning this compound and its derivatives can be efficiently translated into new medicines. drugbank.com

Q & A

Basic: What experimental strategies are recommended for synthesizing (R)-3-Amino-4-(4-nitrophenyl)butanoic acid with high enantiomeric purity?

Methodological Answer:

Synthesis of enantiomerically pure this compound can be optimized using microwave-assisted synthesis to reduce reaction times and improve yields. Chiral auxiliaries or enantioselective catalysts (e.g., asymmetric hydrogenation catalysts) are critical for controlling stereochemistry. Post-synthesis, chiral HPLC with columns like Chiralpak® IA/IB is recommended for resolving enantiomers, achieving ≥99% enantiomeric excess (e.e.) as demonstrated for structurally similar compounds . For Boc-protected derivatives (e.g., Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid), tert-butoxycarbonyl (Boc) groups stabilize the amino group during synthesis .

Example Protocol:

Microwave-assisted coupling of 4-nitrophenyl precursors with β-amino acid backbones.

Purify via flash chromatography (silica gel, ethyl acetate/hexane gradient).

Confirm e.e. using chiral HPLC (mobile phase: hexane/isopropanol 80:20).

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Key analytical techniques include:

- HPLC : Use reverse-phase C18 columns (e.g., Agilent ZORBAX®) with UV detection at 254 nm. Purity ≥99% is achievable, as seen in analogs like Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid .

- NMR Spectroscopy : Confirm stereochemistry via - and -NMR, focusing on coupling constants (e.g., -values for chiral centers).

- Specific Rotation : Measure using a polarimeter (e.g., +13.5° to +17.5° for Boc-protected derivatives) to validate enantiopurity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.